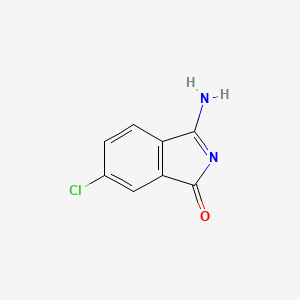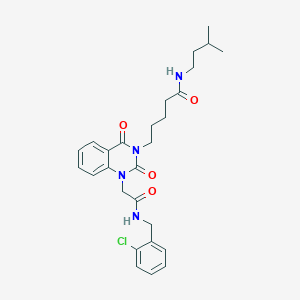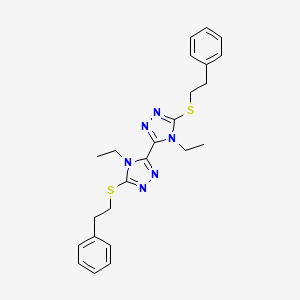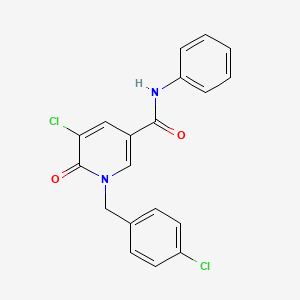![molecular formula C18H13ClN4OS B2631415 3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 946238-62-6](/img/structure/B2631415.png)
3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives, including the compound 3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, have been synthesized through various processes. For instance, Davoodnia et al. (2008) described the preparation of related pyrimidine derivatives through heterocyclization processes and subsequent nucleophilic displacement and cyclocondensation steps (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008). Moreover, Divate and Dhongade-Desai (2014) synthesized a series of triazolo[4,3-a]pyrimidine derivatives with potential biological activities, utilizing a microwave-assisted protocol (Divate & Dhongade-Desai, 2014).
Structural and Mechanistic Insights
Astakhov et al. (2014) conducted a study on the condensation reactions of triazolo[4,3-a]pyrimidines, providing insights into the reaction mechanisms and pathways, supported by quantum-chemical calculations (Astakhov, Zubatyuk, Abagyan, & Chernyshev, 2014). Additionally, Lashmanova et al. (2019) discussed the structural rearrangement of related compounds, offering detailed insights into the transition cage structure involved in these processes (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Applications in Antimicrobial Studies
Antimicrobial Potential
Several studies have explored the antimicrobial properties of pyrimidine derivatives. Gomha et al. (2018) synthesized novel triazolo[4,3-a]pyrimidines, which showed mild antimicrobial activities, highlighting the potential application of these compounds in combating microbial infections (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018). In a similar vein, Abu‐Hashem and Gouda (2017) synthesized novel quinoline and chromene derivatives bearing triazolopyrimidine moiety, demonstrating promising antimicrobial activities (Abu‐Hashem & Gouda, 2017).
Safety And Hazards
As with all chemicals, the safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without specific information, it’s important to handle this compound using standard laboratory safety procedures.
Zukünftige Richtungen
The future research directions for such compounds could involve further exploration of their biological activities, modifications to improve their potency, and investigations into their mechanisms of action.
Please note that this is a general analysis based on the classes of compounds that “3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” belongs to. For a comprehensive analysis of this specific compound, more specific literature would be needed.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c19-14-8-6-12(7-9-14)11-25-18-22-21-17-20-16(24)10-15(23(17)18)13-4-2-1-3-5-13/h1-10H,11H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYVHXOYJBKVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2631339.png)
![Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate](/img/structure/B2631340.png)
![3-(2-bromophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2631342.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide](/img/structure/B2631345.png)


![[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]amine hydrochloride](/img/structure/B2631350.png)

